(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYBNBHJONRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202331 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-02-7 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54014-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological and Biological Activities of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives
Anticancer Activity
Derivatives of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol have emerged as a promising class of compounds with significant anticancer properties. Researchers have synthesized numerous analogues and evaluated their efficacy against a variety of cancer types, uncovering mechanisms that include cytotoxicity, inhibition of cell proliferation, and the induction of programmed cell death.
A substantial body of research has demonstrated the cytotoxic effects of 1,3,4-oxadiazole (B1194373) derivatives against a broad spectrum of human cancer cell lines. In vitro assays are fundamental in identifying the potency and selectivity of these compounds.
For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.govmdpi.com The results indicated that at a concentration of 10 μM, all tested compounds reduced cell viability after 24 hours. nih.gov Another study focused on 1,3,4-oxadiazole conjugates of capsaicin (B1668287), which showed good cytotoxic activity against colorectal carcinoma (HCT-116), lung cancer (NCI-H460), and ovarian cancer (SKOV3) cell lines. acs.org
Further investigations into twelve 1,3,4-oxadiazole derivatives (designated AMK OX-1 to AMK OX-12) revealed potent cytotoxicity in HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov Specifically, compounds AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12 displayed significant cytotoxic effects on both Hep-2 (larynx carcinoma) and A549 cells. nih.gov Similarly, newly synthesized 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-453, with compounds 7b and 7d showing potent cytotoxicity. nih.gov
The National Cancer Institute (NCI) has also screened various 1,3,4-oxadiazole derivatives against its panel of 60 human cancer cell lines. One study reported that N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) was particularly effective against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Other research highlighted the activity of 1,3,4-oxadiazole-thioglycoside derivatives against breast (MCF-7), liver (HEPG2), colon (HCT116), and larynx (HEP2) carcinoma cell lines. researchgate.net
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative Series | Cell Line | Cancer Type | Key Findings (IC₅₀/GI₅₀/GP) | Reference |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 | Colon Adenocarcinoma | Reduced cell viability at 10 µM | nih.govmdpi.com |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | Breast Adenocarcinoma | More sensitive than HT-29 cells | nih.govmdpi.com |
| Capsaicin-1,3,4-oxadiazole Conjugate (20a) | HCT-116 | Colorectal Carcinoma | IC₅₀: 8.55 µM | acs.org |
| Capsaicin-1,3,4-oxadiazole Conjugate (20a) | NCI-H460 | Lung Cancer | IC₅₀: 5.41 µM | acs.org |
| AMK OX-8 | A549 | Lung Cancer | IC₅₀: 25.04 µM | nih.gov |
| AMK OX-9 | A549 | Lung Cancer | IC₅₀: 20.73 µM | nih.gov |
| AMK OX-10 | HeLa | Cervical Cancer | IC₅₀: 5.34 µM | nih.gov |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles (7d) | MCF-7 | Breast Cancer | Exhibited potent, dose-dependent cytotoxicity | nih.gov |
| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (4p) | MCF-7 | Breast Cancer | GI₅₀: 12.9 µM | researchgate.net |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 | Melanoma | GP: 15.43% | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 | Colon Cancer | GP: 39.77% | nih.gov |
| 1,3,4-oxadiazole-thioether derivative (11b) | A549 | Lung Cancer | IC₅₀: 11.20 µg/ml | nih.gov |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one (VIb-d) | HeLa | Cervical Cancer | IC₅₀ values between 10.64 and 33.62 μM | nih.gov |
| 1,3,4-oxadiazole-thioglycoside (11 and 13) | MCF-7, HCT116, HEPG2, HEP2 | Breast, Colon, Liver, Larynx | IC₅₀ values from 2.08 - 8.72 µ g/well | researchgate.net |
IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition; GP: Growth Percent.
The anti-proliferative activity of these derivatives is a key measure of their potential as anticancer agents. Numerous studies have confirmed that these compounds can inhibit the growth and spread of cancer cells. For example, N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol (4c) showed significant anti-proliferative activity against nearly 60 NCI human cancer cell lines. researchgate.net Compound 4b, in particular, demonstrated significant growth inhibition in approximately 47 different cancer cell lines. researchgate.net
A series of 1,3,4-oxadiazole tethered capsaicin derivatives were evaluated for their anti-proliferative activity, with compound 20a showing notable cytotoxic effects against HCT-116, NCI-H460, and SKOV3 cell lines. acs.org Further research into 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives also confirmed their anti-proliferative activities against breast cancer cell lines MCF-7 and MDA-MB-453. nih.gov The mechanism for these effects is often linked to the ability of the compounds to interfere with critical cellular processes required for cancer cell division and survival.
A critical mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cells from replicating. Research has shown that this compound derivatives are effective in triggering these processes.
Studies on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles found that they induced apoptosis and caused disturbances in the cell cycle of both HT-29 and MDA-MB-231 cells. nih.gov The effect was more pronounced in the MDA-MB-231 breast cancer cells, where the compounds induced total apoptosis in a range of 45.2% to 62.7%. nih.gov Similarly, a capsaicin-oxadiazole conjugate was found to cause cell cycle arrest at the S phase and induce apoptosis. acs.org
The mechanism of apoptosis induction has also been explored. Some derivatives are believed to work by activating caspases, which are key enzymes in the apoptotic pathway. mdpi.com One study on 1,3,4-oxadiazole derivatives identified a compound that causes apoptosis, likely through the activation of caspase-3. mdpi.com Another investigation confirmed that selected oxadiazole derivatives induced apoptosis via the intrinsic mitochondrial pathway, as evidenced by DNA fragmentation and changes in mitochondrial fluorescence. nih.gov
To gauge the therapeutic potential of new compounds, their efficacy is often compared to that of established anticancer drugs. Several studies have benchmarked 1,3,4-oxadiazole derivatives against standard chemotherapeutic agents, with some derivatives showing comparable or even superior activity.
In a study on colon and breast cancer cell lines, the apoptotic effects of new oxadiazole compounds were compared against cisplatin (B142131) and doxorubicin. nih.gov The new compounds demonstrated effects that were nearly three times stronger than the positive control on MDA-MB-231 cells. nih.gov In another example, the derivative 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole showed a potent cytotoxic IC₅₀ of 5.3 μM against the Caco-2 colorectal cell line, which was more potent than the reference drug 5-fluorouracil (B62378) (IC₅₀ 8.6 μM). biointerfaceresearch.com
Further comparisons have been made with other targeted therapies. The anti-proliferative activity of compound 4b was found to be nearly comparable to 5-fluorouracil and better than imatinib. researchgate.net In a study involving indolin-2-one derivatives of 1,3,4-oxadiazole, the potency of compounds VIb–d was comparable to that of cisplatin against HeLa cancer cells. nih.gov Additionally, a study on EGFR inhibitors found that a newly synthesized oxadiazole derivative (PODA-21) had a better docking score than the reference drug gefitinib, suggesting strong potential. chemmethod.com
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of drug-resistant bacteria has created an urgent need for new antimicrobial agents, and the 1,3,4-oxadiazole nucleus has proven to be a versatile scaffold for developing them. nih.govsemanticscholar.org
Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria.
One study detailed the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles which showed antimicrobial activity at low concentrations against Gram-negative bacteria such as Escherichia coli, Serratia marcescens, Salmonella enterica, and Proteus vulgaris, as well as Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. synergypublishers.com Another synthesized compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, also demonstrated good antibacterial activity against E. coli and Klebsiella pneumonia (Gram-negative), and S. aureus and Bacillus cereus (Gram-positive). orientjchem.org
Some derivatives have shown particularly potent effects. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited stronger activity against E. coli and Streptococcus pneumoniae compared to ampicillin, and was over 100 times more potent against Pseudomonas aeruginosa. nih.gov Research has also been conducted on their effectiveness against resistant strains, with certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org The presence of lipophilic groups appeared to enhance this activity. auctoresonline.org
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Derivative Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |
| 2-amino-5-substituted phenyl-1,3,4-oxadiazoles | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Serratia marcescens, Salmonella enterica, Proteus vulgaris | Active at low concentrations (10–1000 µg/mL). | synergypublishers.com |
| 2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety) | Bacillus subtilis | Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli | Compounds 14a and 14b showed antibacterial effect (MIC = 0.2 mg/mL) against P. aeruginosa and B. subtilis, comparable to ciprofloxacin. | nih.gov |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus, Bacillus cereus | Escherichia coli, Klebsiella pneumonia | Demonstrated good antibacterial activity compared to gentamicin. | orientjchem.org |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanols | MRSA | - | Significant activity against methicillin-resistant S. aureus. | auctoresonline.org |
| Thiazole substituted 1,3,4-oxadiazoles | - | - | S-substituted derivatives showed enhanced antimicrobial activity. | mdpi.com |
| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b) | - | - | Showed maximum antibacterial activity with MIC of 4-8 µg/mL. | semanticscholar.org |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Antifungal Efficacy Against Pathogenic Fungi
Derivatives of the 1,3,4-oxadiazole nucleus have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into these compounds is driven by the increasing challenge of drug resistance in fungal infections.
Newly synthesized derivatives of [5-aryl- ajaums.ac.irelsevierpure.comscilit.comoxadiazole-2-yl] phenyl-methanol have shown promising antifungal activity against clinically important fungi such as Aspergillus flavus and Aspergillus fumigatus. ajaums.ac.irajaums.ac.ir Studies utilizing well diffusion methods, determination of Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) have confirmed the efficacy of these compounds. ajaums.ac.irajaums.ac.ir The consistent antifungal action observed across various derivatives underscores the potential of the 1,3,4-oxadiazole ring in developing new antifungal agents. ajaums.ac.ir
Furthermore, the introduction of a thiol group at the 2-position of the 1,3,4-oxadiazole ring has been explored to enhance biological activities. A series of 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized and evaluated for their in vitro antifungal activity against several fungal species, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.orgresearchgate.net When tested at a concentration of 200 µg/mL, these compounds exhibited antifungal effects, highlighting the importance of the 2-thiol substitution for this biological activity. asianpubs.orgresearchgate.net
Table 1: Antifungal Activity of this compound Derivatives
| Derivative Class | Tested Fungi | Observed Activity | Reference |
|---|---|---|---|
| [5-aryl- ajaums.ac.irelsevierpure.comscilit.comoxadiazole-2-yl] phenyl-methanol | Aspergillus flavus, Aspergillus fumigatus | Promising antifungal activity | ajaums.ac.irajaums.ac.ir |
Antiviral Efficacy (e.g., Anti-HIV, Anti-Tobacco Mosaic Virus)
The 1,3,4-oxadiazole scaffold is a key component in the development of novel antiviral agents, with derivatives showing activity against human immunodeficiency virus (HIV) and various plant viruses.
Anti-HIV Activity Research has identified 1,3,4-oxadiazole derivatives as inhibitors of HIV-1 replication. One study focused on the HIV-1 Tat protein, a critical transcriptional factor for the virus. researchgate.net A screening of compounds identified a 1,3,4-oxadiazole scaffold that inhibits Tat-mediated transcription. researchgate.net Subsequent optimization led to the development of acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol, which effectively interfered with the viral transcription step and inhibited the HIV-1 replication cycle in T cell lines. researchgate.net
In another study, a novel series of 2-(diphenyl methylidene) malonic acid derivatives incorporating a 1,3,4-oxadiazole ring were designed as potential triple inhibitors of HIV reverse transcriptase, integrase, and protease. nih.gov Among the synthesized compounds, Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate (B77674) demonstrated the most potent anti-HIV activity, with an EC50 of 8.4 μM and 55.20% inhibition at a 10 μM concentration, without showing significant cytotoxicity. nih.gov
Conversely, a series of 3-acetyl-1,3,4-oxadiazoline hybrids were evaluated for their antiviral activity against human cytomegalovirus (HCMV) and human varicella-zoster virus (VZV) but were unable to significantly inhibit the replication of these DNA viruses at non-toxic concentrations. nih.gov
Anti-Tobacco Mosaic Virus (TMV) Activity The 1,3,4-thiadiazole (B1197879) ring, a close structural analog of the 1,3,4-oxadiazole ring, has been incorporated into derivatives showing significant activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. nih.govnih.gov A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized, and in vivo bioassays indicated that some of these compounds exhibited excellent protective activity against TMV. nih.govnih.gov Notably, compound E2 from this series showed superior efficacy (EC50 = 203.5 μg/mL) compared to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). nih.govnih.gov These findings in a related heterocyclic scaffold suggest a promising avenue for the development of 1,3,4-oxadiazole-based antiviral agents for agricultural applications.
Antitubercular Activity Against Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, necessitating the development of new and effective drugs. Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds with potent antitubercular activity.
A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their inhibitory activity against the M. tuberculosis H37Rv strain. elsevierpure.com The study found that several compounds exhibited significant antimycobacterial activity. Specifically, compound 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4) showed a potent Minimum Inhibitory Concentration (MIC) of 0.8 µg/ml. elsevierpure.com
In another line of research, novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and tested against the M. tuberculosis H37Rv strain using the alamar blue assay. scilit.comnih.govresearchgate.net The results showed that compounds substituted with a phenyl group (Fa) and a 4-chloro phenyl group (Fb) possessed significant antitubercular activity, with MIC values as low as 3.125 μg/ml. nih.govresearchgate.net Molecular docking studies suggested that these compounds may act by inhibiting the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. scilit.comresearchgate.net
Table 2: Antitubercular Activity of 1,3,4-Oxadiazole Derivatives Against M. tuberculosis H37Rv
| Derivative Class | Specific Compound | MIC (µg/ml) | Reference |
|---|---|---|---|
| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol | 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4) | 0.8 | elsevierpure.com |
| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol | Compound R3 | 0.8 | elsevierpure.com |
| N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimine | Compound Fa | 3.125 | nih.govresearchgate.net |
Antiprotozoal and Antiparasitic Potential (e.g., Antileishmanial, Antichagasic)
The 1,3,4-oxadiazole core is also being investigated for its potential in combating neglected tropical diseases caused by protozoan parasites.
A study focusing on new 3-acetyl-1,3,4-oxadiazoline hybrid molecules reported significant antileishmanial activity. nih.gov These compounds were screened against Leishmania donovani, the parasite responsible for visceral leishmaniasis. One of the synthesized 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrids emerged as the most promising candidate, exhibiting an IC50 value of 8.98 µM on L. donovani intramacrophage amastigotes. nih.gov This finding highlights the potential of the 1,3,4-oxadiazole scaffold in the design of new treatments for leishmaniasis. While research into the antichagasic activity of these specific derivatives is less documented, the broad antiprotozoal potential of related heterocyclic compounds suggests this is a viable area for future investigation. mdpi.com
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory properties, positioning them as alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects. nih.govptfarm.pl
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute inflammation and is widely used to test new anti-inflammatory agents. Numerous studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives in this model.
A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety were synthesized and evaluated. nih.gov One derivative, Ox-6f, at a dose of 10 mg/kg, significantly reduced carrageenan-induced edema by 79.83%. nih.gov This effect was comparable to the standard drug ibuprofen, which produced an 84.71% reduction at the same dose. nih.gov
In another study, a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones was synthesized and tested. researchgate.net Several of these compounds showed moderate to good anti-inflammatory activity. For instance, compound 7c, which has a dichloro-substituted phenyl ring, exhibited a high inhibition of edema (81.3%) three hours after carrageenan injection. researchgate.net Similarly, compound 7e, with a fluoro-substituted phenyl ring, also showed significant activity with 74.9% inhibition at the 3-hour mark. researchgate.net
Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones have also been found to possess very good anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov
Table 3: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Derivative Class | Specific Compound | % Inhibition of Edema | Time Point | Reference |
|---|---|---|---|---|
| 2,5-disubstituted-1,3,4-oxadiazole | Ox-6f | 79.83% | 12 h | nih.gov |
| 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one | 7c | 81.3% | 3 h | researchgate.net |
| 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one | 7e | 74.9% | 3 h | researchgate.net |
Analgesic Effects
In addition to their anti-inflammatory action, many 1,3,4-oxadiazole derivatives also exhibit significant analgesic properties. The search for new pain-relieving agents is often linked with the development of anti-inflammatory drugs.
The acetic acid-induced writhing test in mice is a common method for screening analgesic activity. A study on fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones reported that a fair number of the synthesized compounds showed significant analgesic activity in this test. nih.gov This suggests that the 1,3,4-oxadiazole nucleus contributes to the pain-relieving effects of these molecules.
Similarly, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were also evaluated for their analgesic activity, with several compounds demonstrating a significant profile. researchgate.net The dual anti-inflammatory and analgesic activities of these compounds make them attractive candidates for the management of pain and inflammation. ptfarm.plnih.gov
Antidiabetic Activity
Derivatives of this compound have emerged as a significant class of compounds with promising antidiabetic properties. Their mechanism of action is multifaceted, involving the modulation of key enzymes in glucose metabolism and demonstrating notable anti-hyperglycemic effects in preclinical models.
A primary strategy in managing type II diabetes mellitus is the control of postprandial hyperglycemia, which can be achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govmums.ac.ir These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. The inhibition of α-amylase slows the digestion of starch, while the inhibition of α-glucosidase delays the absorption of glucose. mums.ac.irnih.gov
Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as potent inhibitors of these enzymes. For instance, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro α-amylase and α-glucosidase inhibitory potential. nih.gov One of the synthesized aryl derivatives demonstrated strong inhibitory activity against α-amylase, with an IC₅₀ value of 13.09±0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ value=12.20±0.78 µg/ml). nih.gov Another study reported two analogues with significant inhibitory potential against α-glucosidase, exhibiting IC₅₀ values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, in comparison to the standard drug miglitol (B1676588) (IC₅₀ value=11.47±0.02 µg/ml). nih.gov
The mechanism of action for these derivatives is believed to involve the formation of crucial interactions with key amino acid residues in the active sites of the enzymes, as suggested by molecular docking studies. buketov.edu.kz This interaction hinders the catalytic activity of the enzymes, thereby reducing the rate of glucose release into the bloodstream. nih.gov The 1,3,4-oxadiazole ring is a key structural feature contributing to this inhibitory activity. buketov.edu.kz
Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Target Enzyme | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Derivative 5g | α-Amylase | 13.09 ± 0.06 | nih.gov |
| Acarbose (Standard) | α-Amylase | 12.20 ± 0.78 | nih.gov |
| Derivative 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |
| Derivative 4a(a) | α-Glucosidase | 15.45 ± 0.20 | nih.gov |
| Miglitol (Standard) | α-Glucosidase | 11.47 ± 0.02 | nih.gov |
| Derivative SC2 | α-Amylase | 36.5 ± 1.5 | buketov.edu.kz |
| Derivative SC8 | α-Amylase | 45.2 ± 2.1 | buketov.edu.kz |
| Acarbose (Standard) | α-Amylase | 68.9 ± 3.2 | buketov.edu.kz |
The in vitro enzymatic inhibition by this compound derivatives translates to significant anti-hyperglycemic effects in vivo. These effects are often evaluated in animal models of diabetes, such as those induced by streptozotocin (B1681764) (STZ). bohrium.comnih.govnih.gov STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia, mimicking type 1 diabetes mellitus. bohrium.comnih.gov
In a study involving alloxan-induced diabetic rats, synthesized oxadiazole derivatives (SOZDs) demonstrated significant anti-hyperglycemic activity. Treatment with these derivatives led to a notable reduction in fasting blood glucose levels. Furthermore, some derivatives showed a significant improvement in body weight and lipid profiles in diabetic rats. Histopathological examination of the pancreas in these animals revealed that the derivatives promoted the healing of α and β cells.
Another study investigating benzothiazole-containing oxadiazole derivatives in an alloxan-induced diabetic model in rats also reported significant hypoglycemic activity. researchgate.net All the tested derivatives showed biological efficacy when compared to the standard antidiabetic drug, glibenclamide. researchgate.net One particular derivative exhibited prominent activity at a dose of 350 mg/kg. researchgate.net These findings suggest that 1,3,4-oxadiazole derivatives hold promise as therapeutic agents for managing diabetes by effectively lowering blood glucose levels. nih.gov
Anticonvulsant Activity
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. ptfarm.pl Derivatives of this compound have been synthesized and evaluated for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net These models are standard for screening new anticonvulsant drugs, with the MES test indicating an ability to prevent the spread of seizures and the scPTZ test suggesting an ability to elevate the seizure threshold. nih.govfrontiersin.org
In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with several compounds showing potent anticonvulsant activity in both MES and scPTZ models. nih.gov One of the most active compounds, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, exhibited an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, which was superior to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov The neurotoxicity of these compounds was also assessed using the rotarod test to determine a therapeutic index. nih.gov
The proposed mechanism of action for the anticonvulsant effects of some of these derivatives involves their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. nih.gov The binding of these compounds to the benzodiazepine (B76468) site on the GABA-A receptor can enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability and seizure suppression. nih.govnih.gov Molecular docking studies have supported this hypothesis by showing significant interactions between the oxadiazole derivatives and the benzodiazepine binding site. nih.gov
Table 2: Anticonvulsant Activity of a Selected 1,3,4-Oxadiazole Derivative
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | 8.9 | 10.2 | nih.gov |
| Carbamazepine (Standard) | >8.9 | - | nih.gov |
| Ethosuximide (Standard) | - | >10.2 | nih.gov |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. scispace.com The 1,3,4-oxadiazole nucleus has been a scaffold of interest for the development of novel antioxidant agents. nih.govnih.gov
The antioxidant potential of this compound derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. scispace.comnih.govrsc.org In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. researchgate.net
Several studies have demonstrated the antioxidant capabilities of these derivatives. For example, a series of 1,3,4-oxadiazoles derived from phenolic acids showed significant DPPH scavenging activity. scispace.comrsc.org The presence of phenolic hydroxyl groups on the phenyl ring attached to the oxadiazole core is a key structural feature for this activity, as these groups can readily donate a hydrogen atom to free radicals. psu.edu In one study, certain synthesized 1,3,4-oxadiazole derivatives exhibited more potent DPPH scavenging activity than their precursor diacylhydrazines. scispace.comrsc.org Some of these compounds also showed pronounced ABTS radical scavenging capacity and strong ferric ion reducing power. rsc.org
Table 3: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 4b | DPPH Radical Scavenging | 59.25 | nih.gov |
| Derivative 9b | DPPH Radical Scavenging | 56.69 | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 74.55 | nih.gov |
| Derivative 2c | DPPH Radical Scavenging | 45.5 (µg/mL) | psu.edu |
| BHT (Standard) | DPPH Radical Scavenging | 47.5 (µg/mL) | psu.edu |
Neuroprotective Potential
The neuroprotective properties of this compound derivatives have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's.
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. nih.govacs.org A major therapeutic strategy for managing Alzheimer's is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased acetylcholine levels in the brain, which can improve cognitive function. nih.gov
Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of both AChE and BChE. nih.govnih.gov In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov Several compounds were found to be selective and potent inhibitors of AChE, with IC₅₀ values in the nanomolar range. nih.gov For example, compounds 4a, 4h, 5a, 5d, and 5e were identified as selective AChE inhibitors with IC₅₀ values ranging from 0.023 to 0.037 μM. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of AChE. nih.gov
Another study reported on a series of oxadiazole derivatives with one compound exhibiting the strongest AChE inhibition with an IC₅₀ value of 41.87 ± 0.67 μM, which was comparable to the standard drug galanthamine. nih.gov Furthermore, some derivatives have shown multifunctional properties, not only inhibiting cholinesterases but also preventing the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease. nih.gov One such derivative, SD-6, demonstrated good inhibitory activity against human AChE with an IC₅₀ of 0.907 ± 0.011 μM. nih.gov
Table 4: In Vitro Cholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 4a | AChE | 0.023 - 0.037 | nih.gov |
| Derivative 4h | AChE | 0.023 - 0.037 | nih.gov |
| Derivative 5a | AChE | 0.023 - 0.037 | nih.gov |
| Derivative 5d | AChE | 0.023 - 0.037 | nih.gov |
| Derivative 5e | AChE | 0.023 - 0.037 | nih.gov |
| Derivative 16 | AChE | 41.87 ± 0.67 | nih.gov |
| Galanthamine (Standard) | AChE | 45.17 ± 0.89 | nih.gov |
| Derivative SD-6 | hAChE | 0.907 ± 0.011 | nih.gov |
Cholinesterase (AChE, BChE) Inhibition
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the therapeutic strategy for Alzheimer's disease (AD). acs.orgnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition. acs.orgnih.gov Derivatives of 1,3,4-oxadiazole have been extensively studied as potential cholinesterase inhibitors. tandfonline.combohrium.com
In one study, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were synthesized and evaluated for their inhibitory potential against human AChE (hAChE) and BChE (hBChE). nih.gov The compound SD-6, which features an unsubstituted phenyl ring on the 1,3,4-oxadiazole core, demonstrated good inhibitory activity against hAChE with an IC₅₀ value of 0.907 µM. nih.gov The research suggested that an unsubstituted phenyl ring at this position is favorable for dual inhibition of both hAChE and hBChE. nih.gov In contrast, the introduction of electron-withdrawing groups at the 4-position of the phenyl ring led to moderate hAChE inhibition and poor hBChE inhibition. nih.gov
Another study focused on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains. mdpi.com These compounds were found to be dual inhibitors of both cholinesterases. mdpi.com Several derivatives with a 5-phenyl or substituted-phenyl group showed consistent AChE inhibition with IC₅₀ values ranging from 33.9 to 40.1 µM. mdpi.com Specifically, the derivative with an unsubstituted phenyl ring (compound 3a) had an IC₅₀ of 40.1 µM for AChE. mdpi.com However, BChE was generally inhibited at higher concentrations by these compounds. mdpi.com
Furthermore, a series of 1,3,4-oxadiazole derivatives were synthesized and tested as multi-target agents for neurological diseases. nih.gov Among these, compounds featuring the 1,3,4-oxadiazol-2-amine (B1211921) core showed potent inhibition against AChE, with IC₅₀ values in the low micromolar range. Compound 4d was a particularly promising inhibitor with an IC₅₀ value of 0.83 µM. However, all tested compounds in this series displayed weak inhibition against BChE. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SD-6 | hAChE | 0.907 ± 0.011 | nih.gov |
| Compound 3a (5-phenyl derivative) | AChE | 40.1 ± 2.6 | mdpi.com |
| Compound 3b (5-(p-tolyl) derivative) | AChE | 34.2 ± 1.5 | mdpi.com |
| Compound 3b (5-(p-tolyl) derivative) | BChE | 89.97 ± 3.42 | mdpi.com |
| Compound 4d | AChE | 0.83 | nih.gov |
Beta-Secretase-1 (BACE-1) Inhibition
Beta-secretase-1 (BACE-1) is another critical enzyme in the pathogenesis of Alzheimer's disease. nih.gov It initiates the cleavage of the amyloid precursor protein (APP), leading to the formation and aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. nih.govnih.gov Therefore, inhibiting BACE-1 is a primary strategy to reduce Aβ production. nih.gov Several studies have investigated 1,3,4-oxadiazole derivatives as BACE-1 inhibitors, often as part of a multi-functional approach to combat AD. tandfonline.comnih.gov
A series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were also assessed for their ability to inhibit human BACE-1 (hBACE-1) using a fluorescence resonance energy transfer (FRET)-based assay. nih.gov The synthesized compounds showed a good to moderate inhibition profile. This indicates that the 5-phenyl-1,3,4-oxadiazole scaffold can be a valuable template for designing multifunctional agents that target both cholinesterases and BACE-1. nih.gov
In a separate study, ferulic acid-based 1,3,4-oxadiazole derivatives were designed and evaluated for their inhibitory activity against AChE, BChE, and BACE-1. tandfonline.com Compound 26a was identified as a potent AChE inhibitor (IC₅₀ = 0.068 µM) and also showed significant inhibition of BACE-1 with an IC₅₀ value of 0.255 µM. Another derivative, compound 26b, was the most effective BACE-1 inhibitor in the series, with an IC₅₀ of 0.211 µM. tandfonline.com These findings highlight the potential of the 1,3,4-oxadiazole core to produce compounds with potent, multi-target inhibitory activity relevant to Alzheimer's disease.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 26a | BACE-1 | 0.255 | tandfonline.com |
| Compound 26b | BACE-1 | 0.211 | tandfonline.com |
Cardiovascular Activity
The 1,3,4-oxadiazole scaffold is present in several commercially available drugs with cardiovascular effects, indicating its importance in this therapeutic area. tandfonline.comresearchgate.netijsdr.org
Antihypertensive Properties
Derivatives of the 1,3,4-oxadiazole ring have been recognized for their antihypertensive properties. nih.govbohrium.comjddtonline.info Notably, the antihypertensive agent Tiodazosin contains the 1,3,4-oxadiazole nucleus. tandfonline.comresearchgate.net Research has explored various derivatives of this heterocycle for their potential to lower blood pressure. While direct studies on this compound are limited in this specific context, related structures have shown promise. For example, studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, a related heterocyclic system, found that compounds with a substituted phenyl ring exhibited potent hypotensive action, which was attributed to a direct relaxant effect on vascular smooth muscle. nih.gov This suggests that the phenyl-substituted heterocyclic core is a viable starting point for developing antihypertensive agents.
Antiarrhythmic Properties
The 1,3,4-oxadiazole moiety is also a component of antiarrhythmic drugs. Nesapidil, a known antiarrhythmic agent, incorporates the 1,3,4-oxadiazole ring in its structure. researchgate.netnih.gov The presence of this scaffold in a clinically used drug underscores its potential for modulating cardiac electrophysiology. Furthermore, a study on oxadiazole derivatives identified compounds with calcium (Ca²⁺) antagonistic properties. nih.govnih.gov Compounds 16 and 17 from this study showed the highest activity on spontaneous and potassium (K⁺)-induced contractions, and their Ca²⁺ antagonistic ability suggests potential for treating cardiovascular issues, including arrhythmias. nih.govnih.gov
Mechanistic Insights into the Biological Actions of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Analogs
Enzyme Inhibition Studies
Histone Deacetylase (HDAC) Inhibition
A series of novel hydroxamic acid-based HDAC inhibitors incorporating a 2,5-disubstituted-1,3,4-oxadiazole/thiadiazole scaffold were designed and synthesized. daneshyari.com Several of these compounds demonstrated potent anti-proliferative activities, which were attributed to HDAC inhibition. daneshyari.com For instance, a compound with a chloro-substituted phenyl group at the 5-position of the oxadiazole ring and a pyrimidine-5-carboxylic acid (tetrahydro-pyran-2-yloxy)-amide moiety at the 2-position showed an IC50 value of 0.006 µM against HDACs, which was significantly more potent than the reference drugs SAHA (IC50 = 0.290 µM) and TSA (IC50 = 0.016 µM). researchgate.net
In another study, 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids were synthesized as analogs of the known HDAC inhibitor SAHA. Several of these compounds, such as those with a chloro-substituted phenyl ring, exhibited potent anticancer cytotoxicity and HDAC inhibition. nih.gov These findings suggest that the 5-phenyl-1,3,4-oxadiazole scaffold can serve as a valuable surface recognition moiety in the design of novel HDAC inhibitors. researchgate.netdaneshyari.com
Table 1: HDAC Inhibitory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole (B1194373)/Thiadiazole Analogs
| Compound/Analog Type | Target | IC50 (µM) | Reference |
| 2-[5-(3-chlorophenyl)- researchgate.netnih.govnih.gov-oxadiazol-2-ylamino]-pyrimidine-5-carboxylic acid (tetrahydro-pyran-2-yloxy)-amide | HDAC | 0.006 | researchgate.net |
| N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |
| N(1)-hydroxy-N(8)-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |
| N(1)-hydroxy-N(8)-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |
| SAHA (Vorinostat) | HDAC | 0.290 | researchgate.net |
| TSA (Trichostatin A) | HDAC | 0.016 | researchgate.net |
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established target for cancer chemotherapy. While direct studies on (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol are not available, research on 1,3,4-oxadiazole hybrids has demonstrated their potential as TS inhibitors. nih.govmdpi.com
A series of thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized and evaluated for their TS inhibitory activity. nih.gov Among these, compounds with a phenyl or substituted phenyl group at the 5-position of the oxadiazole ring showed significant inhibition. For example, a compound featuring a 4-methoxybenzylidene-thiazolidinedione moiety attached to a 5-phenyl-1,3,4-oxadiazole core exhibited an IC50 of 1.67 µM against TS. nih.gov Another study on 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties also identified potent TS inhibitors, with IC50 values as low as 2.52 µM. mdpi.com These findings indicate that the 5-phenyl-1,3,4-oxadiazole scaffold can be effectively utilized in the design of novel TS inhibitors.
Table 2: Thymidylate Synthase (TS) Inhibitory Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog Type | Target | IC50 (µM) | Reference |
| (Z)-5-(4-methoxybenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | TS | 1.67 | nih.gov |
| (Z)-5-(4-chlorobenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | TS | 2.21 | nih.gov |
| 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | TS | 2.52 | mdpi.com |
| 2-(4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | TS | 4.38 | mdpi.com |
| Pemetrexed | TS | 6.75 | mdpi.com |
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine (B1678525) nucleoside metabolism and is implicated in angiogenesis and tumor progression. rjraap.comnih.gov Inhibition of TP is therefore considered a valid strategy for anticancer drug development. rjraap.com Several studies have reported the TP inhibitory activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Research by Khan et al. on various 2,5-substituted 1,3,4-oxadiazoles revealed that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity. nih.gov One of the most potent compounds identified was 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole. nih.gov In another study, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed high potency against the breast cancer cell line MCF-7, which was attributed to their TP inhibitory activity. nih.gov Furthermore, a series of quinoxaline (B1680401) analogs bearing a 5-phenyl-thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole moiety were synthesized and showed variable but significant inhibition of TP, with IC50 values ranging from 3.50 µM to 56.40 µM. nih.gov
Table 3: Thymidine Phosphorylase (TP) Inhibitory Activity of 1,3,4-Oxadiazole and Related Analogs
| Compound/Analog Type | Target | IC50 (µM) | Reference |
| 5-(2-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 13.60 ± 0.4 | nih.gov |
| 5-(3-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 26.10 ± 0.70 | nih.gov |
| 5-(4-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 18.10 ± 0.50 | nih.gov |
| 5-(2,4-dihydroxyphenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 3.50 ± 0.20 | nih.gov |
| 5-(3,4-dihydroxyphenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 3.20 ± 0.10 | nih.gov |
| 7-Deazaxanthine (standard) | TP | 38.68 ± 1.12 | nih.gov |
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA and is a validated target for a number of clinically used anticancer drugs. While specific data on the Topo II inhibitory activity of this compound is scarce, related heterocyclic systems containing the 1,3,4-oxadiazole ring have been investigated.
A study on imidazopyridinyl-1,3,4-oxadiazole derivatives revealed their potential as Topo II inhibitors. mdpi.com One particular analog demonstrated significant growth inhibition across a panel of human cancer cell lines and was found to inhibit Topo II activity in a DNA relaxation assay. mdpi.com This suggests that the 1,3,4-oxadiazole scaffold can be incorporated into larger molecular frameworks to achieve Topo II inhibition. However, further research is required to specifically elucidate the Topo II inhibitory potential of close analogs of this compound.
Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization and cancer. nih.gov Inhibition of telomerase is a highly attractive strategy for cancer therapy. Several studies have highlighted the potential of 5-phenyl-1,3,4-oxadiazole derivatives as telomerase inhibitors. nih.govnih.govtandfonline.com
A series of 2-phenyl-4H-chromone derivatives containing a 5-substituted-1,3,4-oxadiazole moiety were synthesized and evaluated for their telomerase inhibitory activity. nih.govtandfonline.com Many of these compounds exhibited significant inhibition, with some showing IC50 values less than 1 µM, which is more potent than the reference compound staurosporine (B1682477) (IC50 = 6.41 µM). nih.govtandfonline.com The substitution pattern on the phenyl ring of the oxadiazole was found to be crucial for activity. nih.gov For example, compounds with trifluoromethyl or trifluoromethoxy substitutions on the phenyl ring displayed potent telomerase inhibition. tandfonline.com Another study on 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives also identified potent telomerase inhibitors, with IC50 values in the sub-micromolar to low micromolar range. nih.gov
Table 4: Telomerase Inhibitory Activity of 5-Phenyl-1,3,4-Oxadiazole Analogs
| Compound/Analog Type | Target | IC50 (µM) | Reference |
| 2-((5-(2-((trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |
| 2-((5-(3-((trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |
| 2-((5-(4-((trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |
| 3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 | nih.gov |
| 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 | nih.gov |
| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol | Telomerase | 2.3 ± 0.07 | nih.gov |
| 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Telomerase | 2.56 ± 0.11 | nih.gov |
| Staurosporine (reference) | Telomerase | 6.41 | nih.govtandfonline.com |
| Ethidium bromide (reference) | Telomerase | 2.5 ± 0.23 | nih.gov |
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923) and are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Research has shown that 1,3,4-oxadiazole derivatives can act as potent and selective COX-2 inhibitors. A study on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives demonstrated excellent COX-2 inhibitory activity, with some compounds showing IC50 values as low as 0.04 µM and high selectivity over COX-1. nih.gov The substitution pattern on the heterocyclic core was found to be critical for both potency and selectivity. For instance, a compound with a nicotinamide (B372718) moiety and a substituted phenylacetamide group attached to the 1,3,4-oxadiazole ring exhibited an IC50 of 0.04 µM for COX-2 and a selectivity index of 337.5. nih.gov
Table 5: Cyclooxygenase (COX) Inhibitory Activity of 1,3,4-Oxadiazole Analogs
| Compound/Analog Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-(4-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 13.5 | 0.14 | 96.43 | nih.gov |
| N-(4-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 7.5 | 0.05 | 150 | nih.gov |
| N-(4-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 13.5 | 0.04 | 337.5 | nih.gov |
| Celecoxib (reference) | 14.7 | 0.045 | 326.67 | nih.gov |
| Diclofenac Sodium (reference) | 3.8 | 0.84 | 4.52 | nih.gov |
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein. nih.govrsc.org The inhibition of GSK-3β is therefore a significant therapeutic strategy. Analogs of this compound have emerged as potent and selective inhibitors of this enzyme.
A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives were developed as highly selective and potent GSK-3β inhibitors. nih.gov Modifications aimed at reducing molecular weight and lipophilicity led to the identification of compounds (S)-9b and (S)-9c, which not only showed potent enzymatic inhibition but also possessed favorable pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier. nih.gov For instance, the orally bioavailable molecule 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole was shown to suppress tau pathology and improve cognitive deficits in a transgenic mouse model of Alzheimer's disease. rsc.orgnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |
|---|---|---|---|
| (S)-9b | GSK-3β | Potent | Highly Selective |
| (S)-9c | GSK-3β | Potent | Highly Selective |
| MMBO | GSK-3β | Data not specified | Selective |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Inhibition of α-amylase and α-glucosidase is a key therapeutic approach for managing type II diabetes mellitus by controlling postprandial hyperglycemia. bohrium.comresearchgate.net These enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides. nih.gov Several analogs of this compound have been identified as potent inhibitors of these digestive enzymes.
In one study, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated. Compound 5g demonstrated outstanding inhibitory potential against α-amylase, with an IC₅₀ value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 12.20±0.78 µg/ml). bohrium.comresearchgate.net In the same series, compounds 5a and 4a(a) were potent inhibitors of α-glucosidase, with IC₅₀ values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which were comparable to the standard drug miglitol (B1676588) (IC₅₀ = 11.47±0.02 µg/ml). bohrium.comresearchgate.net Another study focused on a different series of 1,3,4-oxadiazole derivatives, identifying compounds SC2 and SC8 as potent α-amylase inhibitors with IC₅₀ values of 36.5±1.5 μg/mL and 45.2±2.1 μg/mL, respectively, both being more potent than acarbose in the same assay (IC₅₀ = 68.9±3.2 μg/mL). openmedicinalchemistryjournal.comnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) µg/ml | Reference Drug (IC₅₀) µg/ml |
|---|---|---|---|
| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose (12.20 ± 0.78) |
| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol (11.47 ± 0.02) |
| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol (11.47 ± 0.02) |
| SC2 | α-Amylase | 36.5 ± 1.5 | Acarbose (68.9 ± 3.2) |
| SC8 | α-Amylase | 45.2 ± 2.1 | Acarbose (68.9 ± 3.2) |
Cathepsin K (Cat K) Inhibition
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a principal enzyme involved in the degradation of bone matrix proteins, such as type I collagen. researchgate.net Its inhibition is a promising therapeutic target for osteoporosis and other bone resorption disorders. mdpi.com Researchers have successfully designed 1,3,4-oxadiazole-based analogs as potent Cat K inhibitors.
One series of inhibitors incorporated a keto-1,3,4-oxadiazole "warhead," which is capable of forming a hemithioketal complex with the Cys25 residue in the active site of the enzyme. mdpi.com By modifying the P1, P2, and prime side binding moieties of these inhibitors, researchers achieved sub-nanomolar potency against Cathepsin K and high selectivity over related cathepsins B, L, and S. mdpi.com In a different approach, dipeptides featuring a non-electrophilic 2-amino-1,3,4-oxadiazole moiety were synthesized and evaluated. semanticscholar.org Several of these compounds acted as competitive inhibitors of Cat K, with compounds 10a , 10b , 10e , and 10g exhibiting Kᵢ values in the low micromolar range. Molecular docking studies confirmed that these inhibitors bind to the enzyme's active site, forming hydrogen bonds with key residues like Asn18 and Cys25. semanticscholar.org
| Compound | Inhibition Type | Inhibitory Constant (Kᵢ) µM |
|---|---|---|
| 10a | Competitive | 2.13 |
| 10b | Competitive | 3.80 |
| 10e | Competitive | 7.33 |
| 10g | Competitive | 2.25 |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain. Selective inhibition of MAO-B increases dopamine levels and is a validated strategy for the treatment of Parkinson's disease. The 1,3,4-oxadiazole scaffold has been successfully employed to develop potent and selective MAO-B inhibitors.
A study of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety led to the discovery of highly potent MAO-B inhibitors. Compounds H8 , H9 , and H12 , which all feature a chloro substituent at the fourth position of a phenylurea group, showed significant MAO-B inhibitory activity with IC₅₀ values ranging from 0.039 to 0.066 µM. In another study, a series of new 1,3,4-oxadiazole derivatives were tested against both MAO-A and MAO-B. Compound 4c emerged as a strong and selective inhibitor of MAO-B with an IC₅₀ value of 0.80 µM. These findings underscore the potential of the 1,3,4-oxadiazole core in designing effective MAO-B inhibitors for neurodegenerative disorders.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) µM | Selectivity |
|---|---|---|---|
| H8 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |
| H9 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |
| H12 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |
| 4c | MAO-B | 0.80 | Selective for MAO-B over MAO-A |
Sterol 4α-Demethylase (CYP51) Inhibition
Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and is the mechanism of action for azole antifungal drugs. The 1,3,4-oxadiazole moiety has been incorporated into novel structures to enhance their binding affinity to CYP51 and improve their antifungal profile.
For example, incorporating a 1,3,4-oxadiazole moiety into fluconazole (B54011) derivatives was shown to enhance the binding affinity for the lanosterol-14α-demethylase (CYP51) enzyme. In a study focused on designing new antifungals, a 1,3,4-oxadiazole derivative, UOSO13 , was developed from plant cuminaldehyde. This compound significantly reduced the ergosterol content in fungi; at its MIC₅₀, UOSO13 caused a 70.3% inhibition of fungal ergosterol production, indicating potent inhibition of CYP51 activity. Molecular modeling of other 1,3,4-oxadiazole-based heterocyclic analogs, such as compounds 3g , 3i , and 3m , confirmed their potential to interact effectively with the C. albicans CYP51 protein.
| Compound/Analog Series | Target Enzyme | Observed Effect |
|---|---|---|
| UOSO13 | Candida CYP51 | 70.3% inhibition of ergosterol content |
| Fluconazole-oxadiazole derivatives | Lanosterol-14α-demethylase (CYP51) | Enhanced binding affinity compared to fluconazole |
| Analogs 3g, 3i, 3m | C. albicans CYP51 | Predicted to have strong binding interaction (Molecular Modeling) |
Lanosterol-14α-Demethylase Enzyme Inhibition
Building on the inhibition of CYP51, lanosterol-14α-demethylase is the specific and crucial enzyme in the ergosterol pathway targeted by many antifungal agents. The versatility of the 1,3,4-oxadiazole scaffold has been leveraged to create hybrids and novel derivatives with potent inhibitory effects against this enzyme from various fungal species.
Researchers have developed 1,3,4-oxadiazole derivatives containing pyridine (B92270) and imidazole (B134444) scaffolds that show a stronger effect than fluconazole against several Candida strains, with the suggested mechanism being the inhibition of ergosterol synthesis via lanosterol-14α-demethylase. Similarly, 1,2,3-triazolo-analogues of fluconazole that also contain a 1,3,4-oxadiazole ring exhibited excellent broad-spectrum antifungal activity, which was confirmed by molecular docking studies to be due to inhibition of CYP51. Further studies on thiazolyl-oxadiazole derivatives used molecular docking to explore interactions and identify structural elements that could enhance inhibitory activity against lanosterol (B1674476) 14α-demethylase from Aspergillus fumigatus.
3-Hydroxykynurenine Transaminase (HKT) Inhibition
3-Hydroxykynurenine transaminase (HKT) is an enzyme in the kynurenine (B1673888) pathway, which in mosquitoes like Aedes aegypti, is responsible for detoxifying the potentially harmful metabolite 3-hydroxykynurenine (3-HK). Inhibition of HKT leads to the accumulation of toxic 3-HK, making it an attractive target for the development of novel larvicides. bohrium.com
While research into HKT inhibitors based on the 1,3,4-oxadiazole scaffold is limited in the available literature, extensive work has been done on the isomeric 1,2,4-oxadiazole (B8745197) core. Studies have reported the discovery of novel 1,2,4-oxadiazole derivatives as potent inhibitors of HKT from Aedes aegypti. These compounds have been shown to act as either noncompetitive or competitive inhibitors. For example, a series of sodium 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]-propanoates were identified as competitive inhibitors with IC₅₀ values ranging from 42 to 339 μM. mdpi.com Molecular docking simulations showed these inhibitors bind to the enzyme's active site, anchoring to key residues like Arg³⁵⁶. Although this research focuses on a different isomer, it highlights the potential of the broader oxadiazole chemical class to serve as a scaffold for developing HKT inhibitors.
| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) µM | Note |
|---|---|---|---|
| Sodium 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]-propanoates | Aedes aegypti HKT | 42 - 339 | These are 1,2,4-oxadiazole isomers. |
Beta-Glucuronidase Inhibition
The 1,3,4-oxadiazole scaffold is a key feature in a variety of compounds investigated for their enzyme inhibitory potential, including against β-glucuronidase. This enzyme is a lysosomal hydrolase that plays a role in various physiological and pathological processes; its over-expression has been linked to conditions like colon cancer, making its inhibition a therapeutic target. nih.govnih.gov
Research has demonstrated that numerous analogs based on the 1,3,4-oxadiazole ring exhibit significant β-glucuronidase inhibitory activity. For instance, a series of oxadiazole-based thiourea (B124793) analogs showed a wide range of inhibitory potential, with IC50 values from 2.20 ± 0.01 µM to 52.25 ± 1.20 µM. nih.gov Several of these compounds proved to be more potent than the standard inhibitor, D-Saccharic acid 1,4-lactone, which has an IC50 value of 48.30 ± 1.25 µM. nih.gov Similarly, a series of novel oxadiazole-benzohydrazone hybrids also displayed potent inhibition, with IC50 values ranging from 7.14 to 44.16 μM. nih.gov
Molecular docking studies have provided insights into the binding interactions between these inhibitors and the active site of human β-D-glucuronidase. For one potent oxadiazole-benzohydrazone hybrid (IC50 = 7.14 ± 0.30 μM), the ortho-hydroxyl group was found to form hydrogen bonds with the amino acid residues Asp207 and Tyr508. nih.gov Other hydroxyl groups on the molecule formed additional hydrogen bonds with His385, Glu540, and Asn450, anchoring the inhibitor within the enzyme's binding pocket. nih.gov The 1,3,4-oxadiazole ring itself can participate in multiple binding interactions, including hydrophobic interactions with residues like Glu451 and Tyr508, which helps to stabilize the enzyme-inhibitor complex. nih.gov
The following table summarizes the β-glucuronidase inhibitory activity of selected this compound analogs and related compounds.
| Compound Type | Specific Analog | IC50 (µM) | Reference Standard (D-Saccharic acid 1,4-lactone) IC50 (µM) |
| Oxadiazole-based-thiourea | Analog 7 | 2.20 ± 0.01 | 48.30 ± 1.25 |
| Oxadiazole-based-thiourea | Analog 16 | 4.40 ± 0.10 | 48.30 ± 1.25 |
| Oxadiazole-based-thiourea | Analog 4 | 9.20 ± 0.20 | 48.30 ± 1.25 |
| Oxadiazole-benzohydrazone | Compound 13 | 7.14 ± 0.30 | 48.4 ± 1.25 |
Interaction with Intracellular and Extracellular Biological Targets (e.g., Nucleic Acids, Globular Proteins)
The 1,3,4-oxadiazole scaffold is recognized for its ability to selectively interact with a range of biological macromolecules, including nucleic acids and various globular proteins. nih.gov This capacity for interaction is a key reason for its prevalence in the design of new therapeutic agents. The antitumor activity of some 1,3,4-oxadiazole derivatives has been linked to their ability to interact directly with DNA structures. nih.gov
Beyond nucleic acids, these compounds target a variety of proteins and enzymes crucial to cell function and proliferation. nih.gov For example, different substituted 1,3,4-oxadiazole derivatives have been reported to act as inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are important targets in cancer therapy. nih.govnih.gov The ability of the oxadiazole ring to act as a bioisostere for amide or carboxylic acid groups can improve pharmacokinetic properties and enhance binding to biological targets through hydrogen bond interactions. researchgate.netmdpi.com
Cellular and Subcellular Effects (e.g., Membrane Integrity, Organelle Function)
The biological activity of this compound analogs manifests through a variety of effects at the cellular and subcellular levels, primarily culminating in the induction of apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net Studies on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines. researchgate.net
A detailed mechanistic study of the 1,3,4-oxadiazole derivative CMO in hepatocellular carcinoma cells revealed that the compound induces a dose- and time-dependent antiproliferative effect. nih.govresearchgate.net Flow cytometry analysis showed that CMO causes a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov The induction of apoptosis was further confirmed by the observed cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3, key executioner proteins in the apoptotic cascade. nih.govnih.gov Transfection with p65 small interfering RNA was shown to block the CMO-induced activation of caspase-3/7, directly linking the NF-κB inhibition to the pro-apoptotic cellular effect. nih.govresearchgate.net
Investigation of Mechanisms Related to Reversal of Drug Resistance
The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. nih.govmdpi.com One of the promising avenues for overcoming this challenge is through the modulation of signaling pathways that contribute to resistance. The inhibition of the NF-κB pathway, as seen with certain 1,3,4-oxadiazole derivatives, is a mechanism that has been linked to the potential reversal of chemoresistance. nih.gov By blocking NF-κB activation, these compounds may resensitize cancer cells to standard anticancer drugs, suggesting their potential use as adjuvant therapy. nih.gov While extensive studies specifically on this compound analogs for reversing drug resistance are not widely reported, their documented ability to inhibit the NF-κB pathway provides a strong mechanistic rationale for such an application. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives
Impact of Substitutions on the Phenyl Ring on Biological Activity and Selectivity
The phenyl ring at the 5-position of the oxadiazole core is a critical determinant of biological activity and a frequent target for chemical modification. Alterations to this ring, through the introduction of various substituents, can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.
Research has shown that the electronic nature and position of substituents on the phenyl ring are pivotal. For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives studied for their antioxidant and antibacterial properties, it was observed that the presence of electron-withdrawing groups on the phenyl ring was a significant factor for their pharmacological action. nih.gov This suggests that such substitutions can enhance the interaction of the molecule with its biological target.
Furthermore, the introduction of specific functional groups can confer or enhance particular biological activities. For example, studies on substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have indicated that the presence of nitro and/or hydroxy substituents on the phenyl ring can direct and, in some cases, increase the molecule's antimicrobial activity against pathogens like Escherichia coli. nih.gov
The following table summarizes the impact of various phenyl ring substitutions on the biological activity of (5-phenyl-1,3,4-oxadiazol-2-yl)methanol analogs, based on findings from various studies.
| Substituent on Phenyl Ring | Position | Observed Biological Activity | Key Findings |
| Electron-withdrawing groups | Various | Antioxidant, Antibacterial | Generally enhances pharmacological action. nih.gov |
| Nitro and/or Hydroxy | Various | Antimicrobial (e.g., against E. coli) | Can direct and increase activity. nih.gov |
| 4-tert-Butyl | Para | Anti-inflammatory, Anticancer | The bulk of the group can influence binding. nih.gov |
| Halogens (e.g., F, Cl) | Ortho, Para | FAAH Inhibition | Favorable for activity, with ortho substitution being less tolerated. researchgate.net |
Influence of Modifications at the Methanol (B129727) Moiety on Pharmacological Profiles
The methanol group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring represents another key site for structural modification. Changes to this moiety can significantly alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
One common modification is the conversion of the hydroxyl group to a thiol, creating a 1,3,4-oxadiazole-2-thiol (B52307) derivative. This alteration has been shown to enhance various biological activities. asianpubs.org For example, a series of 5-substituted-1,3,4-oxadiazole-2-thiols demonstrated notable antifungal activity. asianpubs.org
The methanol moiety can also be replaced with or incorporated into larger functional groups. For instance, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the methanol group was modified to a sulfanylmethylbenzonitrile moiety, leading to potent and selective inhibitors. nih.gov This highlights how substantial modifications at this position can be leveraged to achieve desired therapeutic effects.
The table below illustrates how modifications at the methanol position can influence the pharmacological outcomes of this compound derivatives.
| Modification of Methanol Moiety | Resulting Functional Group | Targeted Biological Activity | Impact on Pharmacological Profile |
| Hydroxyl to Thiol | Thiol | Antifungal | Enhanced biological activity. asianpubs.org |
| Etherification | Aryloxy | FAAH Inhibition | Optimization of in vivo efficacy and selectivity. researchgate.netrsc.org |
| Replacement with Thioether | Sulfanylmethylbenzonitrile | GSK-3β Inhibition | Resulted in highly selective and potent inhibitors. nih.gov |
| Incorporation into larger structures | (Benzothiazol-2-ylthio)methyl | Antidiabetic | Showed significant hypoglycemic activity. researchgate.net |
Effect of Hybridization with Other Pharmacophores on Enhanced Activity and Synergism
A powerful strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced activity or a synergistic effect. The this compound scaffold has been successfully hybridized with various other heterocyclic systems to generate novel compounds with improved pharmacological properties.
For example, the combination of the 1,3,4-oxadiazole ring with a benzimidazole (B57391) moiety has yielded potent inhibitors of GSK-3β. nih.gov In these hybrids, the oxadiazole and benzimidazole cores work in concert to bind effectively to the enzyme's active site.
Similarly, hybridization with a triazole ring has been explored. The synthesis of (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) derivatives has produced molecules with interesting photophysical properties, suggesting their potential as fluorescent chemosensors. mdpi.com The combination of the oxadiazole and triazole rings creates a unique electronic and structural framework that underpins this functionality.
The following table provides examples of hybrid molecules incorporating the this compound core and the resulting biological activities.
| Hybridized Pharmacophore | Resulting Hybrid Molecule | Observed Biological Activity | Potential for Synergism |
| Benzimidazole | 5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazole derivatives | GSK-3β Inhibition | The combined structure enhances binding to the target enzyme. nih.gov |
| Triazole | (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) derivatives | Fluorescent Chemosensing | The hybrid system exhibits unique photophysical properties. mdpi.com |
| Benzothiazole | 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives | Antidiabetic | The combination of moieties leads to significant hypoglycemic effects. researchgate.net |
| Imidazole (B134444) | 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | Not specified in abstract | The fusion of these two heterocyclic systems creates a novel chemical entity. mdpi.com |
Bioisosteric Replacements and Their Contributions to Potency and Selectivity
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. drughunter.com In the context of this compound derivatives, bioisosteric replacements have been employed to enhance potency, improve metabolic stability, and modulate selectivity.
A notable example is the replacement of the phenyl ring with nonclassical bioisosteres. In a series of antimalarial compounds, replacing the phenyl group with a cubane (B1203433) or a closo-carborane analogue led to improved in vitro potency against Plasmodium falciparum. nih.govsemanticscholar.org While these specific replacements resulted in reduced metabolic stability, the use of a bicyclo[1.1.1]pentane (BCP) analogue was equipotent to the parent phenyl compound but showed significantly improved metabolic properties. nih.govsemanticscholar.org
The 1,3,4-oxadiazole ring itself can act as a bioisostere for other groups, such as amides and esters, offering advantages in terms of metabolic stability and pharmacokinetic profiles. drughunter.com The replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been reported to lead to higher polarity and reduced metabolic degradation. rsc.org
This table summarizes the outcomes of bioisosteric replacements in analogs of this compound.
| Original Moiety | Bioisosteric Replacement | Biological Target/Activity | Impact on Potency and Selectivity |
| Phenyl ring | Cubane, closo-carborane | Antimalarial (P. falciparum) | Improved in vitro potency, but reduced metabolic stability. nih.govsemanticscholar.org |
| Phenyl ring | Bicyclo[1.1.1]pentane (BCP) | Antimalarial (P. falciparum) | Equipotent to phenyl analog with improved metabolic properties. nih.govsemanticscholar.org |
| 1,2,4-Oxadiazole ring | 1,3,4-Oxadiazole ring | CB2 Ligands | Higher polarity and reduced metabolic degradation. rsc.org |
| Carboxylic Acid/Amide | 1,3,4-Oxadiazole ring | Various | Can enhance metabolic stability and pharmacokinetic profiles. drughunter.com |
Rational Design Principles for Optimized this compound Analogs
The rational design of optimized this compound analogs is a multifactorial process that integrates SAR data, computational modeling, and a deep understanding of the target biology. The goal is to systematically modify the lead structure to enhance desired properties while minimizing undesirable ones.
Key principles that have emerged from various studies include:
Targeted Substitutions: The strategic placement of substituents on the phenyl ring is crucial. For instance, incorporating electron-donating groups at specific positions can improve activity, as seen in the development of novel benzoxazine (B1645224) derivatives. nih.gov
Modulation of Physicochemical Properties: Modifications are often aimed at improving properties such as solubility and metabolic stability. The replacement of a phenyl group with a BCP in an antimalarial series is a prime example of successfully improving metabolic properties without sacrificing potency. nih.govsemanticscholar.org
Structure-Based Design: When the three-dimensional structure of the biological target is known, as in the case of GSK-3β, X-ray co-crystal structures can guide the design of inhibitors that fit optimally into the active site. nih.gov This allows for the rational introduction of functionalities that can form key interactions, such as hydrogen bonds, with the target protein.
Multi-Target Drug Design: For complex diseases like cancer, designing molecules that can interact with multiple targets is a promising strategy. nih.gov The hybridization of the oxadiazole core with other pharmacophores is a direct application of this principle.
The design of VX-970 (M6620), an ATR kinase inhibitor, exemplifies the optimization of intra- and intermolecular polar interactions to achieve a potent and selective drug candidate, underscoring the importance of a rational, iterative design process. nih.gov
Computational and Theoretical Studies on 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol and Its Congeners
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Binding Affinity Predictions
The binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction between a ligand and its target. A lower (more negative) binding energy indicates a more stable and potent ligand-protein complex. Studies on congeners of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol have demonstrated their potential to bind to various biological targets with significant affinity.
For instance, a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were docked against Mycobacterium tuberculosis Enoyl-ACP reductase (InhA). The results indicated good binding energies, suggesting strong interactions with the enzyme's active site. nih.govresearchgate.net Similarly, other 1,3,4-oxadiazole (B1194373) derivatives have been evaluated against targets like Aurora Kinase A (AURKA), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and α-Glucosidase, showing promising binding affinities. mdpi.com In another study, 1,3,4-oxadiazole derivatives tethered to a phenyl ring showed high binding affinities for AURKA and VEGFR-2, with values ranging from -8.5 to -10.1 kcal/mol and -8.8 to -9.5 kcal/mol, respectively. mdpi.com
Interactive Data Table: Binding Affinities of 1,3,4-Oxadiazole Congeners
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) | Good, indicating prominent interaction | nih.govresearchgate.net |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Up to -7.89 | semanticscholar.org |
| 1,3,4-Oxadiazole-5-fluorocytosine hybrids | Caspase-3 | Not specified, but suggested stable complex | nih.gov |
| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | Aurora Kinase A (AURKA) | -8.5 to -10.1 | mdpi.com |
| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.8 to -9.5 | mdpi.com |
| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | α-Glucosidase | -7.9 to -9.2 | mdpi.com |
Identification of Key Amino Acid Residues and Binding Modes
Beyond just the energy of binding, molecular docking reveals the specific interactions that stabilize the ligand within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
In the study of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines with Enoyl-ACP reductase, key interactions were observed with the cofactor NAD and the amino acid residue TYR 158. nih.govresearchgate.net For 5-phenyl-1,3,4-oxadiazol-2(3H)-ones targeting the Notum carboxylesterase, a pi-pi stacking interaction with Phe268 was identified as crucial for binding. ucl.ac.uk
The docking of 1,3,4-oxadiazole derivatives with AURKA and VEGFR-2 highlighted hydrophobic interactions with residues such as Leu 139, Val 147, and Leu 263 in AURKA. mdpi.com Furthermore, strong hydrogen bonds were formed with the Lys 162 residue. mdpi.com For 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting CDK-2, hydrogen bonds with residues like ASP145, THR14, GLU12, and ILE10 were prominent. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide valuable information about the electronic properties, reactivity, and stability of molecules like this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. ajchem-a.com A smaller energy gap generally implies higher reactivity. nih.gov
For a congener, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com This resulted in a HOMO-LUMO energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com In another study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. nih.gov
Interactive Data Table: HOMO-LUMO Energy Gaps of 1,3,4-Oxadiazole Congeners
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
Quantum Chemical Descriptors for Reactivity and Stability
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the reactivity and stability of a molecule. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and chemical potential (μ). ajchem-a.comijopaar.com
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)
DFT and its time-dependent extension (TD-DFT) can be used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. ijopaar.com These predictions can be compared with experimental data to validate the computational model.
For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the fundamental vibrational wavenumbers and intensities were computed using DFT, and the results were in excellent agreement with the observed wavenumbers from FT-IR spectroscopy. ajchem-a.comkbhgroup.in Theoretical studies on other 1,3,4-oxadiazole derivatives have also successfully predicted their spectral properties. researchgate.net
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which the stability and dynamic behavior of a ligand-protein complex can be observed over time. For derivatives of the 1,3,4-oxadiazole scaffold, MD simulations have been crucial in validating the binding modes predicted by molecular docking and in assessing the conformational stability of the resulting complexes. These simulations compute the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of the molecular interactions that stabilize the ligand within the protein's active site.
In studies involving 1,3,4-oxadiazole derivatives, MD simulations have been employed to investigate their interactions with a range of protein targets. For instance, simulations have been used to confirm the stability of complexes with enzymes such as peptide deformylase, a target for antibacterial agents, and the tyrosine kinase domain of VEGFR2, which is implicated in cancer. nih.govmdpi.com The stability of these complexes is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex throughout the simulation. mdpi.comresearchgate.net A stable RMSD for the protein-ligand complex over the simulation period, typically in the nanosecond range, suggests that the ligand remains securely bound in its predicted orientation. researchgate.netmongoliajol.info
Furthermore, MD simulations can reveal the dynamic nature of the interactions, such as the persistence of key hydrogen bonds and hydrophobic contacts between the oxadiazole derivative and the amino acid residues of the target protein. mongoliajol.info For example, a study on 1,2,4-oxadiazole (B8745197) derivatives targeting Leishmania infantum CYP51 demonstrated through MD simulations a strong and stable affinity of the lead compound for the enzyme. mdpi.comnih.gov These simulations provide a more realistic and dynamic picture of the binding event than static docking poses, thereby enhancing confidence in the potential of these compounds as effective inhibitors.
| Parameter | Description | Significance in Stability Assessment |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand structures at different time points relative to a reference structure. | A low and stable RMSD value over time indicates that the protein-ligand complex has reached equilibrium and is structurally stable. mdpi.comresearchgate.net |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein. | Highlights regions of the protein that are more mobile or are stabilized upon ligand binding. mdpi.com |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | A stable Rg value suggests that the overall compactness of the protein-ligand complex is maintained throughout the simulation. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | The persistence of key hydrogen bonds is a strong indicator of a stable binding interaction. mongoliajol.info |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the potency of novel, untested compounds and to guide the design of more effective analogs.
For 1,3,4-oxadiazole derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their diverse biological activities, including antibacterial, anticancer, and antitubercular effects. nih.govnih.govtandfonline.commanipal.edu These studies typically involve the calculation of a wide range of molecular descriptors, such as steric, electronic, hydrophobic, and topological parameters, for a set of compounds with known biological activity. Statistical methods, such as multiple linear regression or k-Nearest Neighbor (kNN), are then used to build a predictive model. nih.govnih.gov
For example, a 3D-QSAR study on 1,3,4-oxadiazole derivatives as antibacterial agents generated predictive models with good statistical significance, indicating a strong correlation between the compounds' structural features and their activity. nih.govnih.gov Similarly, field-based 3D-QSAR models have been developed for anti-tubulin 1,3,4-oxadiazoles, providing insights into the spatial arrangement of functional groups that enhance antiproliferative effects. tandfonline.com The contour maps generated from these models can visually guide medicinal chemists in modifying the lead structure to improve its biological activity. tandfonline.com
| QSAR Model Type | Description | Application to Oxadiazole Derivatives |
| 2D-QSAR | Utilizes 2D structural descriptors like molecular weight, logP, and topological indices to build a predictive model. | Used to develop models for the anti-TB efficacy of oxadiazole compounds. manipal.edu |
| 3D-QSAR (CoMFA/CoMSIA) | Employs 3D molecular fields (steric, electrostatic, hydrophobic, etc.) to correlate molecular structure with activity. | Applied to understand the structure-activity relationships of 1,3,4-oxadiazoles as antibacterial and anticancer agents. nih.govtandfonline.comsemanticscholar.org |
| k-Nearest Neighbor (kNN-MFA) | A non-linear QSAR method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space. | Utilized in the development of 3D-QSAR models for 1,3,4-oxadiazole derivatives. nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Assessment
The evaluation of a compound's pharmacokinetic properties and potential toxicity is a critical step in the drug discovery process. In silico ADMET profiling allows for the early prediction of these properties, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities before costly experimental studies are undertaken. researchgate.netnih.gov
For this compound and its congeners, in silico tools are used to predict key parameters related to absorption and distribution. These often include adherence to Lipinski's rule of five, which provides a general guideline for oral bioavailability. nih.gov Studies on various 1,3,4-oxadiazole derivatives have shown that many of these compounds comply with Lipinski's rule, suggesting good potential for drug-likeness. nih.gov
Furthermore, parameters such as the percentage of human oral absorption, blood-brain barrier (BBB) penetration, and plasma protein binding are commonly predicted. For instance, in a study of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, in silico predictions indicated that most compounds had over 70% absorption. nih.gov Another study on 1,2,4-oxadiazole derivatives suggested high oral absorption and good bioavailability based on SwissADME predictions. mdpi.comnih.gov
The metabolic fate of a drug candidate is a key determinant of its efficacy and safety. In silico tools can predict the potential sites of metabolism by cytochrome P450 (CYP) enzymes and the likelihood of a compound being a substrate or inhibitor of these enzymes. For a 1,3,4-oxadiazole derivative, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a study predicted its metabolic routes and sites of metabolism, as well as its potential to inhibit various CYP isoforms. researchgate.net Such predictions are invaluable for anticipating potential drug-drug interactions and for designing compounds with improved metabolic stability. The integration of these in silico ADMET predictions with efficacy data allows for a more holistic assessment of the therapeutic potential of this compound and its analogs. asianpubs.org
| ADMET Parameter | In Silico Prediction | Relevance |
| Lipinski's Rule of Five | Evaluation of molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. | Predicts drug-likeness and potential for oral bioavailability. nih.gov |
| Human Oral Absorption | Quantitative prediction of the percentage of a compound absorbed after oral administration. | Guides the selection of compounds with favorable absorption characteristics. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Prediction of a compound's ability to cross the BBB. | Important for drugs targeting the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Prediction of whether a compound will inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). | Helps to anticipate potential drug-drug interactions. researchgate.net |
| Metabolic Stability | Identification of potential sites of metabolism on the molecule. | Informs the design of analogs with improved metabolic profiles. researchgate.net |
Future Directions and Therapeutic Prospects of the 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Scaffold
Development of Novel Hybrid Molecules with Enhanced Multitargeting Capabilities
A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to interact with multiple biological targets simultaneously. This multitarget-directed ligand (MTDL) approach is particularly relevant for complex diseases like Alzheimer's. nih.gov Researchers have successfully designed and synthesized hybrid compounds by linking the 5-phenyl-1,3,4-oxadiazole scaffold with other active moieties, such as N-benzylpiperidine, to create agents with balanced inhibitory profiles against key enzymes implicated in Alzheimer's disease, including human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1). nih.govnih.gov
For instance, a series of molecular hybrids incorporating the 5-phenyl-1,3,4-oxadiazole-2-thione structure were developed. nih.gov The introduction of a sulfur atom was intended to enhance the defense mechanism against oxidative stress. nih.gov These hybrids have shown potent, multi-target inhibitory potential in vitro. nih.gov The development of such MTDLs represents a key future direction, aiming to produce single-molecule drugs that can address multiple pathological pathways, potentially leading to improved therapeutic outcomes. nih.govnih.gov
Table 1: Examples of Hybrid Molecules Based on the 1,3,4-Oxadiazole (B1194373) Scaffold
| Hybrid Scaffold | Target(s) | Disease Indication | Research Finding | Reference(s) |
|---|---|---|---|---|
| N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole | hAChE, hBChE, hBACE-1 | Alzheimer's Disease | Compounds 6g and 10f showed balanced inhibitory profiles and noteworthy improvement in Aβ-induced cognitive dysfunctions in maze tests. | nih.gov |
| 5-phenyl-1,3,4-oxadiazole-2-thione and N-(1-benzylpiperidin-4-yl) | hAChE, hBChE, hBACE-1, Aβ-aggregation | Alzheimer's Disease | Designed as multitarget-directed ligands, these hybrids demonstrated potential for in vitro inhibition of key enzymes and Aβ aggregation. | nih.gov |
Exploration of New Therapeutic Areas and Disease Indications
The inherent versatility of the 1,3,4-oxadiazole nucleus opens doors to exploring its therapeutic potential beyond currently established activities. nih.govjchemrev.com The toxophoric –N=C–O– linkage is believed to be a key contributor to its broad pharmacological profile. nih.gov While extensively studied for anticancer and antimicrobial effects, derivatives of (5-phenyl-1,3,4-oxadiazol-2-yl)methanol could be investigated for other disease indications.
Researchers have reported a wide array of biological activities for 1,3,4-oxadiazole derivatives, including:
Anticancer: Derivatives have shown cytotoxicity against various cancer cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov Some compounds act by inhibiting enzymes crucial for cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC). nih.gov
Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal activity. nih.govnih.gov The presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances this activity. nih.govnih.gov
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects comparable to standard drugs in animal models. mdpi.com
Antiviral: The 1,3,4-oxadiazole ring is present in the antiretroviral drug Raltegravir, highlighting its potential in developing new antiviral agents. nih.govipindexing.com
Anticonvulsant and Antidiabetic: The scaffold has also been explored for its potential in treating neurological disorders and diabetes. ipindexing.comannalsofrscb.ro
Future research will likely focus on synthesizing and screening novel derivatives against a wider range of biological targets to uncover new therapeutic applications.
Strategies for Improving Bioavailability and In Vivo Efficacy
A critical challenge in drug development is ensuring that a compound reaches its target in the body in sufficient concentration. The 1,3,4-oxadiazole ring itself can influence the physicochemical and pharmacokinetic properties of a molecule. nih.gov It is considered a bioisostere for ester and amide groups and can improve properties like metabolic stability and oral bioavailability.
Strategies to enhance the bioavailability and in vivo efficacy of this compound derivatives include:
Structural Modification: The lipophilicity of the molecule, which affects absorption and distribution, can be modulated by adding specific substituents. nih.gov For example, adding aromatic groups can increase lipophilicity, potentially leading to better biological activity. nih.gov Conversely, the 1,3,4-oxadiazole moiety is sometimes valued for its low lipophilicity. researchgate.net
Linker Chemistry: The use of different linkers to connect the oxadiazole core to other chemical fragments can improve physicochemical properties and oral bioavailability. nih.gov
Formulation Strategies: While not the focus of this medicinal chemistry-oriented review, advancements in drug delivery systems, such as nanoformulations, could also play a role in improving the in vivo performance of these compounds.
In vivo studies are crucial to validate the potential of these compounds. For example, a derivative, compound 6g, was shown to reduce acetylcholinesterase levels in rat brain homogenates, demonstrating its ability to cross the blood-brain barrier and exert its effect in a living system. nih.gov
Addressing Selectivity and Potential Off-Target Effects
While multitargeting can be a deliberate strategy, a lack of selectivity can lead to unwanted side effects. Therefore, a key area of future research is the rational design of this compound derivatives with high selectivity for their intended biological target.
Computational methods like molecular docking are invaluable tools for predicting the binding modes of a ligand to a receptor's active site, which can guide the design of more selective compounds. nih.gov For example, docking studies have been used to investigate the binding of oxadiazole derivatives to enzymes like peptide deformylase and COX-2. nih.govnih.gov
Recent studies have shown both challenges and successes in achieving selectivity:
One study on new 1,3,4-oxadiazole derivatives reported that the selectivity of the compounds against the C6 cancer cell line was weak. acs.org
In contrast, another study on EGFR inhibitors found that their newly synthesized compounds showed pronounced selectivity against cancer cell lines with no significant impact on normal Vero cell lines. rsc.org
Similarly, certain derivatives targeting histone deacetylase (HDAC) were found to be potent and selective inhibitors. nih.gov
Future efforts will need to systematically investigate the structure-activity relationships (SAR) to understand how different substituents on the phenyl and oxadiazole rings influence target selectivity and minimize off-target interactions.
Potential for Advancement into Pre-clinical and Clinical Development
The ultimate goal of medicinal chemistry research is the development of new drugs for clinical use. Several derivatives of the 1,3,4-oxadiazole scaffold have shown promising results in pre-clinical studies, suggesting potential for further development. nih.govmdpi.com
The advancement of a this compound-based compound towards clinical trials would require a rigorous pre-clinical evaluation pipeline, including:
In Vivo Efficacy Studies: Demonstrating a therapeutic effect in relevant animal models of disease, such as the in vivo anti-inflammatory activity observed in rats with carrageenan-induced paw swelling. mdpi.com
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the lead candidates.
Toxicology Studies: Comprehensive assessment of potential toxicity to ensure the compound's safety.
The fact that the 1,3,4-oxadiazole ring is already present in approved drugs like Raltegravir and Furamizole provides a strong precedent for the clinical potential of this class of compounds. nih.govipindexing.com With continued research and optimization, it is plausible that novel derivatives of this compound could progress into clinical development for a variety of diseases.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Raltegravir |
| Furamizole |
| N-benzylpiperidine |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-phenyl-1,3,4-oxadiazol-2-yl)methanol and its derivatives?
- Methodological Answer : A common approach involves cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) under reflux. For example, 5-phenyl-1,3,4-oxadiazole derivatives can be synthesized by reacting carboxylic acid hydrazides with aromatic aldehydes, followed by cyclization. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is typically employed . Derivatives may also be alkylated using reagents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- 1H NMR spectroscopy : To confirm substituent integration and proton environments.
- Elemental analysis : To verify molecular formula accuracy (e.g., C, H, N content).
- Infrared (IR) spectroscopy : For identifying functional groups like C=N and C-O-C in the oxadiazole ring .
- Mass spectrometry : To determine molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : It serves as a scaffold for antimicrobial agents. For example, derivatives like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione have been screened using agar diffusion assays against Staphylococcus aureus and Escherichia coli. Activity correlates with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict thermochemical properties, reaction pathways, and electronic structures. For example, exact-exchange terms in DFT improve accuracy in modeling atomization energies and ionization potentials, aiding in substituent selection for target properties .
Q. How should researchers address contradictory bioactivity data in oxadiazole derivatives?
- Methodological Answer : Contradictions (e.g., inactive vs. active derivatives) require:
- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., alkyl vs. aryl groups).
- Dose-response assays : To differentiate between weak and potent activity.
- Molecular docking : To assess binding affinity to microbial targets (e.g., bacterial enzymes) .
Q. What advanced techniques resolve challenges in crystallographic analysis of oxadiazole-metal complexes?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. Challenges like twinning or weak diffraction can be mitigated by:
- High-resolution data collection : At synchrotron sources.
- Twin refinement : Using HKLF5 format in SHELXL.
- Validation tools : CheckCIF for identifying structural anomalies .
Q. How can microwave-assisted synthesis improve the yield of oxadiazole derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances selectivity. For coumarin-oxadiazole hybrids, microwave conditions (e.g., 100°C, 300 W) improve coupling efficiency compared to conventional heating .
Q. What strategies mitigate toxicity risks during handling of this compound intermediates?
- Methodological Answer : Safety protocols include:
- Fume hood usage : For volatile reagents like POCl₃.
- Protective equipment : Gloves and goggles to prevent skin/eye exposure (H315/H319 hazards).
- Toxicity screening : Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
